Benzyl 2-({2-[(4-methoxybenzoyl)amino]acetyl}amino)acetate
Overview
Description
Benzyl N-(4-methoxybenzoyl)glycylglycinate is a synthetic organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzyl group, a methoxybenzoyl group, and a glycylglycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-({2-[(4-methoxybenzoyl)amino]acetyl}amino)acetate typically involves the reaction of benzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycylglycine under appropriate conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, using automated reactors and continuous flow systems. Purification methods such as crystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-methoxybenzoyl)glycylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzyl alcohol derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl or methoxybenzoyl derivatives.
Scientific Research Applications
Benzyl N-(4-methoxybenzoyl)glycylglycinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-({2-[(4-methoxybenzoyl)amino]acetyl}amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(4-methoxybenzoyl)glycinate
- Benzyl N-(4-methoxybenzoyl)alaninate
- Benzyl N-(4-methoxybenzoyl)valinate
Uniqueness
Benzyl N-(4-methoxybenzoyl)glycylglycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycylglycinate moiety differentiates it from other benzoyl derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
benzyl 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-16-9-7-15(8-10-16)19(24)21-11-17(22)20-12-18(23)26-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,20,22)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRHZQIJDWEWFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.